molecular formula C8H4ClF3N4O2S B1394345 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1215564-15-0

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1394345
M. Wt: 312.66 g/mol
InChI Key: SADUDBJMXGGXDE-UHFFFAOYSA-N
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Description

The compound “1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” is a related compound . It has a molecular weight of 275.23 and is a solid at ambient temperature .


Synthesis Analysis

In a study, a series of novel pyrimidine derivatives containing urea moiety were designed and synthesized . The synthetic strategy involved the reaction of 4,4,4-trifluoromethylacetoacetate and thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3h .


Molecular Structure Analysis

The molecular formula of “1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” is C11H12F3N3O2 . The InChI key is QYAIISDWPUEPHG-UHFFFAOYSA-N .


Chemical Reactions Analysis

In a study, a Diels–Alder reaction was used to form a compound with a carboxylic acid intermediate .


Physical And Chemical Properties Analysis

The compound “1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” has a boiling point of 140-142°C . It is a solid at ambient temperature .

Scientific Research Applications

Reaction and Synthesis Applications

  • Synthesis of Heterocyclic Systems : The reaction of similar sulfonyl chlorides with amino-pyrazoles and triazoles leads to the formation of heterocyclic systems like oxazolo-pyrazolo-pyrimidine and oxazolo-triazolo-pyrimidine, highlighting its utility in complex heterocyclic synthesis (Kornienko et al., 2014).

  • Development of Medicinal Chemistry Protocols : It's used in the synthesis of pyrazole-4-sulfonamides, demonstrating its role in medicinal chemistry through a parallel medicinal chemistry protocol (Tucker, Chenard, & Young, 2015).

  • Cyclocondensation to Pyrimidines : Efficient cyclizations catalyzed by specific catalysts have been used to create 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, indicating its role in pyrimidine synthesis (Flores et al., 2006).

  • Antimicrobial Activity of Derivatives : Sulfonamide-containing derivatives of 1H-pyrazole have been evaluated for antimicrobial activity, suggesting its potential in developing antibacterial compounds (Shah et al., 2014).

  • Synthesis of Pyrazolo-pyrimidin-4-ones : Brønsted-acidic ionic liquids have been used as catalysts for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating its application in catalyzed heterocyclization reactions (Tavakoli-Hoseini et al., 2011).

  • Ultrasound-Promoted Synthesis : It is used in the ultrasound-promoted synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives, showcasing an environmentally friendly method of synthesis (Kuhn et al., 2015).

  • Sulfonamide Derivatives Synthesis : The compound is involved in the synthesis of sulfonamide derivatives of polynuclear heterocyclic compounds, which are used as inhibitors of human carbonic anhydrases (Komshina et al., 2020).

  • Sulfonylation and N- to O-sulfonyl Migration : Studies on sulfonylation of quinazolin-4(3H)-ones and analogous thienopyrimidin-4(3H)-ones with various sulfonyl chlorides, including unexpected sulfonyl migration, were observed (Mertens et al., 2013).

  • Synthesis of Pyrazolo-pyrimidine Derivatives : The compound plays a role in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which are potential antimicrobial agents (Holla et al., 2006).

  • Synthesis of Antioxidant Derivatives : It's used in the synthesis of novel indole-based heterocycles tested for antioxidant activities, indicating its potential in developing antioxidants (Aziz et al., 2021).

Safety And Hazards

The compound “1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

Future Directions

While specific future directions for the compound “1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride” are not available, research into related compounds continues. For example, the development of new antitumor drugs is a priority, and pyrimidine derivatives are being explored for their potential in this area .

properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N4O2S/c9-19(17,18)5-3-14-16(4-5)7-13-2-1-6(15-7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADUDBJMXGGXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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